

Alvimopan-D7: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alvimopan-D7

Cat. No.: B15575017

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Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][2] **Alvimopan-D7** is a deuterated analog of Alvimopan, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability and therapeutic window. This technical guide provides an in-depth overview of the chemical and physical properties of **Alvimopan-D7**, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical and Physical Properties

The incorporation of deuterium into the Alvimopan structure results in a molecule with a higher molecular weight and potentially altered physicochemical properties compared to the parent compound. While specific experimental data for **Alvimopan-D7** is not extensively available in public literature, the following tables summarize the known properties of both Alvimopan and **Alvimopan-D7**, with expected trends for the deuterated compound based on the known effects of isotopic substitution.

Table 1: General Chemical Properties

Property	Alvimopan	Alvimopan-D7
Chemical Name	2-[[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid	((S)-2-(((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-(phenyl-d5)propanoyl-3,3-d2)glycine
Molecular Formula	C ₂₅ H ₃₂ N ₂ O ₄	C ₂₅ H ₂₅ D ₇ N ₂ O ₄ [3]
Molecular Weight	424.53 g/mol	431.58 g/mol [3]
CAS Number	156053-89-3	1261396-48-8 [3]
Synonyms	Entereg, ADL 8-2698, LY246736	-

Table 2: Physical Properties

Property	Alvimopan	Alvimopan-D7 (Predicted/Reported)
Physical State	White to light beige powder [2]	Solid (Predicted)
Melting Point	210-213 °C (dihydrate)	Expected to be similar to or slightly different from Alvimopan.
Solubility	<0.1 mg/mL in water (pH 3.0-9.0); 1-5 mg/mL (pH 1.2); 10-25 mg/mL in 0.1 N NaOH (dihydrate)	Solubility may be slightly altered due to changes in intermolecular forces.
pKa	pKa1 = 3.71 (phenol), pKa2 = 10.66 (tertiary amine)	Expected to be very similar to Alvimopan.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Alvimopan-D7** can be determined using the shake-flask method, a widely accepted and reliable technique.

Methodology:

- **Preparation of Solutions:** Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- **Sample Addition:** Add an excess amount of **Alvimopan-D7** powder to a known volume of each buffered solution in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant.
- **Quantification:** Analyze the concentration of **Alvimopan-D7** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** Express the solubility as mg/mL or mol/L at each pH.

Melting Point Determination (Capillary Method)

The melting point of **Alvimopan-D7** can be determined using a standard capillary melting point apparatus.

Methodology:

- **Sample Preparation:** Ensure the **Alvimopan-D7** sample is finely powdered and completely dry.

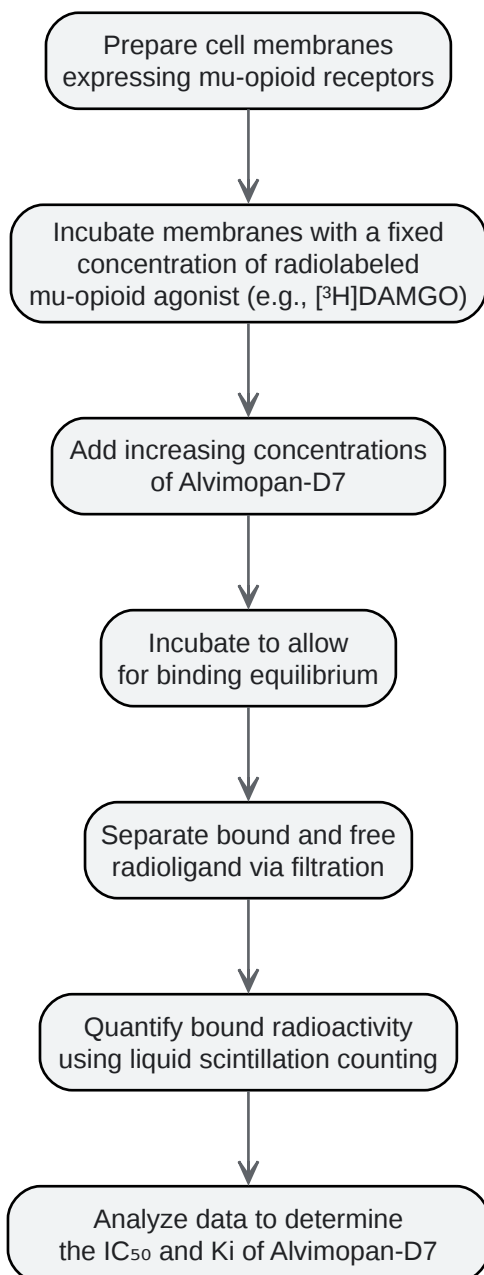
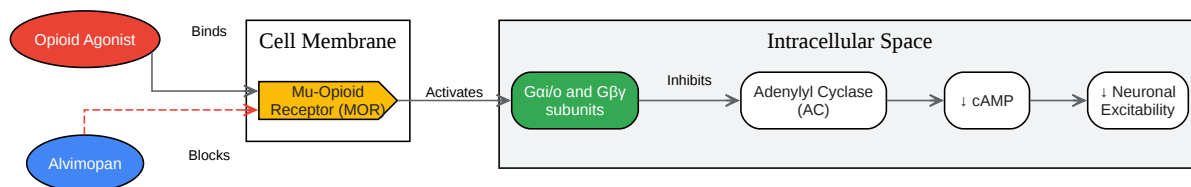
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube, ensuring the packed height is approximately 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
- **Data Reporting:** Report the melting point as a range from the onset to the completion of melting.

Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan acts as a selective antagonist of the mu-opioid receptor in the gastrointestinal tract. [1] By binding to these receptors, it blocks the inhibitory effects of opioid agonists on gut motility, thereby accelerating gastrointestinal recovery.[1]

Signaling Pathway

The binding of an opioid agonist to the mu-opioid receptor initiates a G-protein-mediated signaling cascade that leads to decreased intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability. Alvimopan competitively blocks this binding, thus preventing the downstream signaling events.



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- To cite this document: BenchChem. [Alvimopan-D7: A Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575017#chemical-and-physical-properties-of-alvimopan-d7]

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